
20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-trifluoro Leukotriene B4 is a synthetic analog of leukotriene B4, a potent eicosanoid lipid mediator derived from arachidonic acid. This compound is known for its chemoattractant capabilities and resistance to ω-oxidation . It plays a significant role in inflammatory responses and homeostatic biological functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
20-trifluoro Leukotriene B4 is synthesized through a series of chemical reactions starting from arachidonic acidThis modification enhances the compound’s stability and resistance to metabolic degradation .
Industrial Production Methods
The industrial production of 20-trifluoro Leukotriene B4 involves large-scale chemical synthesis under controlled conditions. The process includes multiple purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
20-trifluoro Leukotriene B4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites of 20-trifluoro Leukotriene B4. These metabolites retain some of the biological activities of the parent compound .
Wissenschaftliche Forschungsanwendungen
20-trifluoro Leukotriene B4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of trifluoromethylation on lipid mediators.
Biology: The compound is used to investigate the role of leukotrienes in cellular signaling and inflammation.
Medicine: Research on 20-trifluoro Leukotriene B4 contributes to the development of anti-inflammatory drugs.
Industry: The compound is used in the synthesis of other bioactive molecules and as a reference standard in analytical chemistry .
Wirkmechanismus
20-trifluoro Leukotriene B4 exerts its effects by interacting with G protein-coupled receptors on the surface of target cells. This interaction triggers a cascade of intracellular signaling pathways that lead to various biological responses, including chemotaxis and degranulation of neutrophils . The trifluoromethyl groups enhance the compound’s stability and prolong its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leukotriene B4: The parent compound, known for its potent inflammatory effects.
20-hydroxy Leukotriene B4: A metabolite with reduced biological activity.
20-carboxy Leukotriene B4: Another metabolite with distinct biological properties.
Uniqueness
20-trifluoro Leukotriene B4 is unique due to its resistance to ω-oxidation and its enhanced stability. These properties make it a valuable tool in research and a potential candidate for therapeutic development .
Eigenschaften
IUPAC Name |
20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIRCSCMMMEEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869591 |
Source


|
| Record name | 20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)
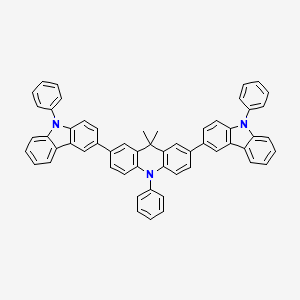
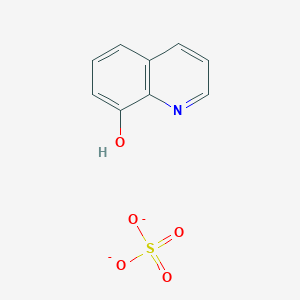
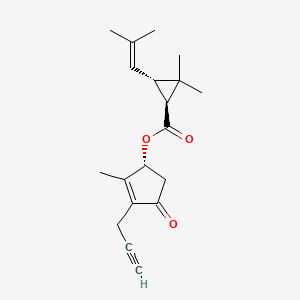
![N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B13884354.png)
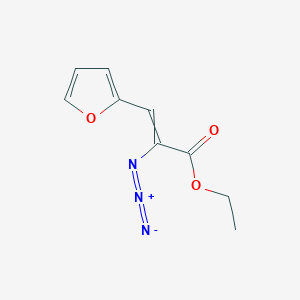
![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)

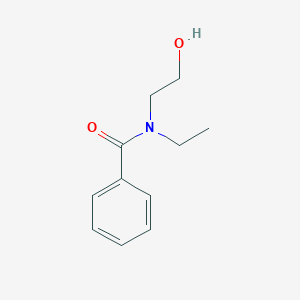
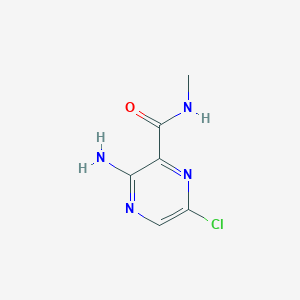
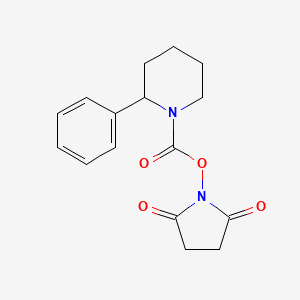
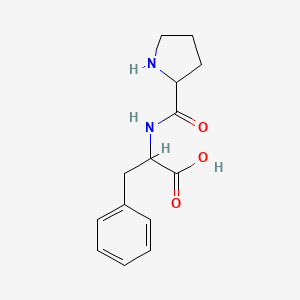
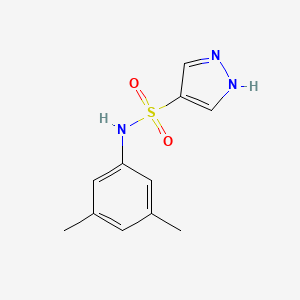
![Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-](/img/structure/B13884427.png)
